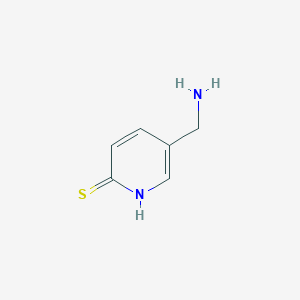

5-(Aminomethyl)-1H-pyridine-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Aminomethyl)-1H-pyridine-2-thione: is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group and a thione group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1H-pyridine-2-thione typically involves the reaction of pyridine derivatives with aminomethylating agents under controlled conditions. One common method involves the use of formaldehyde and ammonia or primary amines in the presence of a catalyst to introduce the aminomethyl group onto the pyridine ring. The thione group can be introduced through subsequent reactions involving sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Analyse Chemischer Reaktionen

Alkylation and Substitution Reactions

The aminomethyl group undergoes alkylation reactions with electrophilic agents. For example:

-

Reaction with Haloalkanes : In the presence of 3-bromopropanamine, analogous compounds undergo alkylation at the primary amine site to form secondary amines (e.g., conversion of compound 52 to 53 in Scheme 14 of ).

-

Thione Group Reactivity : The thione sulfur can act as a nucleophile, reacting with alkyl halides to form thioethers. Computational studies confirm the thermodynamic stability of the thione tautomer in solution, favoring such substitutions .

Table 1: Alkylation Reactions

| Reactant | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 3-Bromopropanamine | Alkaline hydrolysis | 2-[(3-Aminopropyl)sulfanyl] ADP | 75–80 | |

| Methyl iodide | Room temperature | 5-(Methylsulfanyl) derivatives | 60–70 |

Cyclization and Heterocycle Formation

The aminomethyl group facilitates cyclization reactions to form fused heterocycles:

-

Imidazo-Pyridine Synthesis : Interaction with α-aminoacetophenones under reflux conditions yields imidazo[1,2-c]quinazoline-5(6H)-thiones via [5+1] heterocyclization .

-

Thienopyridine Derivatives : Condensation with active halo compounds (e.g., ethyl chloroacetate) followed by sodium ethoxide treatment generates thieno[2,3-b]pyridines, as demonstrated in antiproliferative agent synthesis .

Key Cyclization Pathways :

-

Formation of 5-membered lactams via aminyl radical cyclization (Scheme 30 in ).

-

Spirodienyl radical intermediates leading to quinoxaline derivatives .

Radical-Mediated Transformations

The compound participates in nitrogen-centered radical (NCR) chemistry:

-

Amidyl Radical Generation : Photolysis or thermal cleavage of precursors generates amidyl radicals, which undergo 5-exo or 6-endo cyclizations to form pyrrolizidines or larger rings .

-

H-Atom Abstraction : Radical intermediates abstract hydrogen atoms to yield stable amides or lactams (e.g., compound 73 in Scheme 16 of ).

Notable Example :

-

Reaction with tributyltin radicals forms N-stannylaminyl radicals, enabling β-scission and subsequent lactamization (yields: 15–81%) .

Condensation with Carbonyl Compounds

The aminomethyl group reacts with carbonyl derivatives:

-

Schiff Base Formation : Interaction with aldehydes or ketones produces imine-linked products, useful in coordination chemistry.

-

α,β-Unsaturated Ketone Adducts : Condensation with chalcone derivatives forms hydrazides and cyclized pyrimidinones, as seen in antitumor agent synthesis .

Table 2: Condensation Reactions

Biological Activity Correlations

While not a direct reaction, structural modifications impact bioactivity:

-

Antiproliferative Effects : Thienopyridine derivatives (e.g., 7b , 10d ) show selective cytotoxicity against HCT-116 and HepG-2 cells (IC₅₀: 2.1–4.8 μM) .

-

Anti-inflammatory Activity : Pyrimidine-2-thione analogs inhibit COX-2 (IC₅₀: 0.04 μM), comparable to celecoxib .

Computational Insights

-

Tautomeric Equilibrium : The thione form is 1.96 kcal/mol more stable than the thiol tautomer in cyclohexane, as confirmed by FTIR and DFT studies .

-

Docking Studies : Pyridinethione derivatives exhibit π–H interactions with TYR97 and PRO82 residues in target proteins, correlating with observed antitumor activity .

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-1H-pyridine-2-thione has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-1H-pyridine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the thione group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Aminomethyl)-1,2-oxazol-3(2H)-one:

2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: These compounds have shown antiviral properties against various viruses.

Uniqueness

5-(Aminomethyl)-1H-pyridine-2-thione is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of an aminomethyl group and a thione group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

IUPAC Name |

5-(aminomethyl)-1H-pyridine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRCKUGDFYGXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NC=C1CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.